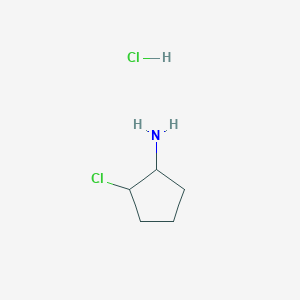

2-Chlorocyclopentan-1-amine hydrochloride

Description

2-Chlorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol . It is a cyclopentane derivative where a chlorine atom is substituted at the second position and an amine group is present at the first position, forming a hydrochloride salt. This compound is primarily used in research and industrial applications.

Properties

IUPAC Name |

2-chlorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRQXAFEMHESLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclopentan-1-amine hydrochloride typically involves the chlorination of cyclopentanone followed by amination. One common method is the reaction of cyclopentanone with thionyl chloride to form 2-chlorocyclopentanone, which is then treated with ammonia or an amine to yield 2-chlorocyclopentan-1-amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Acylation: The amine group can react with acyl chlorides to form amides.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 2-hydroxycyclopentan-1-amine or 2-alkoxycyclopentan-1-amine.

Oxidation: Formation of 2-chlorocyclopentanone or imines.

Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

Chemical Reactions

2-Chlorocyclopentan-1-amine hydrochloride undergoes several types of chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide or alkoxide ions.

- Oxidation and Reduction: The amine group can be oxidized to form imines or reduced to form secondary or tertiary amines.

- Acylation: The amine can react with acyl chlorides to form amides.

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds.

Biology

- Enzyme-Substrate Interaction Studies: Researchers utilize this compound to explore interactions between enzymes and substrates, aiding in understanding biochemical pathways.

- Building Block for Bioactive Molecules: Its structure is conducive to modifications that can lead to the development of bioactive compounds.

Medicine

- Pharmaceutical Development: There is potential for this compound in developing pharmaceuticals targeting specific receptors or enzymes. Its unique properties may lead to novel therapeutic agents.

Industry

- Agrochemicals and Dyes Production: The compound is involved in producing agrochemicals, dyes, and other specialty chemicals, highlighting its industrial significance.

Case Studies and Research Insights

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. This finding suggests potential therapeutic applications in treating metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Studies have shown that modifying the amine group in this compound can lead to new bioactive molecules with antimicrobial properties. These compounds are being investigated for their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-Chlorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Similar Compounds

- 2-Chlorocyclopentanone

- Cyclopentanamine

- 2-Chlorocyclohexan-1-amine hydrochloride

Uniqueness

2-Chlorocyclopentan-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a cyclopentane ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

2-Chlorocyclopentan-1-amine hydrochloride is a cyclic amine compound with potential biological activity. This article aims to explore its pharmacological properties, therapeutic applications, and relevant case studies, backed by diverse research findings.

- Chemical Formula : CHClN

- Molecular Weight : 156.05 g/mol

- IUPAC Name : 2-chlorocyclopentan-1-amine

- Appearance : White powder

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. As an amine derivative, it may act as a monoamine neurotransmitter modulator, influencing pathways involved in mood regulation and cognitive function.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects:

- Antidepressant Activity : Studies have shown that cyclic amines can enhance serotonin and norepinephrine levels in the brain, suggesting potential antidepressant properties .

- Cytotoxicity : Some analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating possible applications in oncology .

- Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Antidepressant Effects

A study conducted on a series of cyclic amines revealed that modifications to the cyclopentane structure could enhance the binding affinity to serotonin receptors. This suggests that this compound may possess similar antidepressant effects, warranting further investigation into its efficacy in clinical settings .

Case Study 2: Cytotoxicity in Cancer Research

Research involving derivatives of this compound indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study emphasized the need for structural optimization to improve selectivity and reduce toxicity towards normal cells .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.